
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide
Descripción general
Descripción
“4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide” is a chemical compound . It has been used in the preparation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde .
Synthesis Analysis
The synthesis of “this compound” involves multi-step reactions . The synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives has been described .Molecular Structure Analysis
The molecular formula of “this compound” is C10H6F3NO . The molecular weight is 213.16 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . The synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives has been described .Physical And Chemical Properties Analysis
“this compound” appears as a powder or crystalline solid . It has a melting point of 266-269 °C .Aplicaciones Científicas De Investigación
Antimicrobial Studies
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide and its derivatives have been explored for their antimicrobial potential. Studies have shown that certain derivatives exhibit significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, some compounds demonstrate promising antituberculosis properties, indicating potential use in tuberculosis treatment (Garudachari et al., 2014; Eswaran et al., 2009).
Cytotoxicity and Anticancer Applications
Some derivatives of this compound have been synthesized and evaluated for their cytotoxic effects. These compounds have shown significant cytotoxicity in human leukocytes at high concentrations, suggesting potential application in cancer research and treatment (Bonacorso et al., 2016).
Synthesis of Novel Derivatives for Antibacterial Activity
Research has been conducted on the synthesis of novel optically pure α-amino acid functionalized derivatives of this compound. These derivatives have been screened for their antibacterial activity, particularly against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
Photophysical Properties Study
Quinoline derivatives, including those derived from this compound, have been studied for their photophysical behaviors. These compounds have shown intriguing properties such as dual emissions and large Stokes shifts, which are significant in the context of developing new fluorophores for scientific applications (Padalkar & Sekar, 2014).
Antitubercular Agent Synthesis and Docking Studies
Several 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, including as potential antitubercular agents. These compounds have shown promising results in docking studies, which helps in understanding their mechanism of action and potential use as antitubercular drugs (Thomas et al., 2011).
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
The future directions for “4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide” could involve further exploration of its potential antimicrobial properties . Some compounds showed significant antimicrobial activity against all tested microorganisms . Among all the compounds, 6d and 6e showed the lowest MIC value of 6.25 μg mL−1 against Mycobacterium smegmatis indicating these compounds can be possible future antituberculosis agents .
Mecanismo De Acción
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide are currently unknown
Result of Action
Some derivatives of this compound have shown significant antimicrobial activity against tested microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at room temperature . Moreover, it is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with enzymes such as Mycobacterium smegmatis and Pseudomonas aeruginosa, inhibiting their growth and proliferation . Additionally, it has shown potential in interacting with fungal enzymes, making it a candidate for antifungal treatments .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . This indicates its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in critical biochemical pathways . The compound’s ability to inhibit bacterial and fungal enzymes is a key aspect of its antimicrobial activity . Additionally, it can induce changes in gene expression, which contributes to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activity without notable toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism Understanding these interactions is essential for elucidating its full therapeutic potential and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s ability to reach target sites within the body is critical for its efficacy as a therapeutic agent .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biological activity .
Propiedades
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-6-8(3-5)16-4-7(9(6)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPJWLXYQONJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670690 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116247-30-4 | |
| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



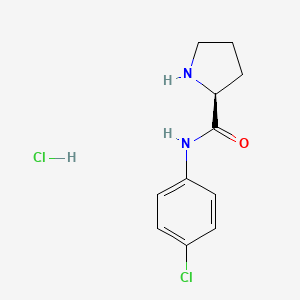
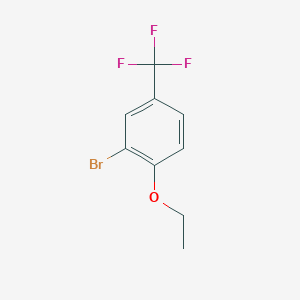
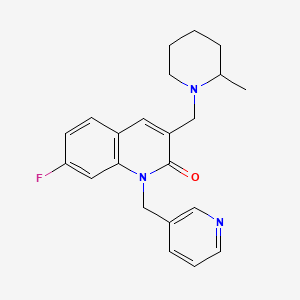


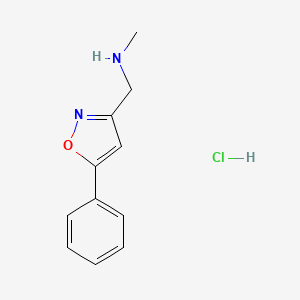
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
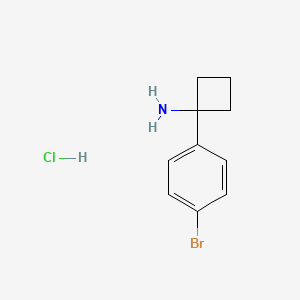
![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)
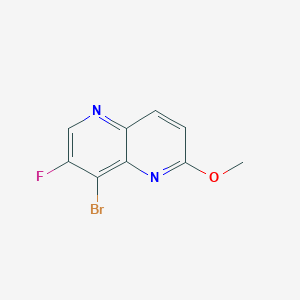
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)
